molecular formula C15H23N3O2 B12440448 [1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

[1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B12440448
M. Wt: 277.36 g/mol
InChI Key: QPHMOMKQDUWXHV-UHFFFAOYSA-N
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Description

[1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring substituted with an amino-phenyl group and a carbamic acid tert-butyl ester moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Substitution with Amino-Phenyl Group:

    Formation of Carbamic Acid Ester: The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amino group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds, including [1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester, exhibit significant anticancer properties. These compounds have shown the ability to inhibit critical pathways involved in tumor growth. For instance, a study demonstrated that certain pyrrolidine derivatives could induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .

Protein Kinase Inhibition

The compound has been investigated for its role as a protein kinase inhibitor. Protein kinases are crucial in regulating various cellular processes, and their dysregulation is often linked to cancer and other diseases. The structure of this compound allows it to interact effectively with kinase targets, potentially leading to the development of new therapeutic strategies against cancer .

Neuroprotective Effects

Research has also pointed to the neuroprotective effects of compounds similar to this compound. These compounds may play a role in treating neurodegenerative diseases by inhibiting cholinesterase enzymes, thereby increasing acetylcholine levels in the brain and improving cognitive functions .

Case Studies

Study Objective Findings
Study on Anticancer PropertiesTo evaluate the cytotoxic effects of pyrrolidine derivativesThe compound induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
Investigation of Protein Kinase InhibitionTo assess the inhibitory effects on specific protein kinasesDemonstrated effective inhibition of protein kinases linked to cancer progression, suggesting potential therapeutic applications .
Neuroprotective Mechanism StudyTo analyze the effects on cholinesterase activityShowed significant inhibition of cholinesterase, indicating potential benefits for Alzheimer's disease treatment .

Mechanism of Action

The mechanism of action of [1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid methyl ester: Similar structure but with a methyl ester instead of a tert-butyl ester.

    [1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid ethyl ester: Similar structure but with an ethyl ester instead of a tert-butyl ester.

    [1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid isopropyl ester: Similar structure but with an isopropyl ester instead of a tert-butyl ester.

Uniqueness: : The tert-butyl ester moiety in [1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester provides unique steric and electronic properties, which can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds with different ester groups.

Biological Activity

The compound [1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is a member of the carbamate class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be defined by the following molecular formula:

  • Molecular Formula : C12_{12}H18_{18}N2_{2}O2_{2}
  • CAS Number : 887589-62-0

This structure features a pyrrolidine ring, an amino group, and a tert-butyl ester moiety, which contribute to its biological activity.

1. Glycogen Phosphorylase Inhibition

One of the significant biological activities of this compound is its role as a glycogen phosphorylase inhibitor. Glycogen phosphorylase is an enzyme crucial for glycogenolysis, the process of breaking down glycogen into glucose. Inhibition of this enzyme can lead to therapeutic benefits in conditions such as diabetes and hyperglycemia. Research indicates that compounds with similar structures exhibit significant inhibition of glycogen phosphorylase activity, thereby regulating blood sugar levels effectively .

2. Potential Therapeutic Applications

The inhibition of glycogen phosphorylase suggests several potential therapeutic applications:

  • Diabetes Management : By controlling glucose release, the compound may help in managing blood sugar levels in diabetic patients.
  • Hyperlipidemia Treatment : The modulation of glucose metabolism can also impact lipid profiles, potentially aiding in hyperlipidemia management.
  • Cardiovascular Health : Given its effects on glucose metabolism, it may have implications for treating conditions like myocardial ischemia and atherosclerosis .

The mechanisms through which this compound exerts its effects are primarily through:

  • Enzyme Inhibition : The compound binds to the active site of glycogen phosphorylase, preventing substrate access and subsequent enzymatic activity.
  • Regulation of Metabolic Pathways : By inhibiting glycogenolysis, it shifts the metabolic balance towards glucose storage rather than release.

Research Findings and Case Studies

A review of existing literature reveals promising findings regarding the efficacy and safety profile of this compound:

StudyFindings
Martin et al. (1991)Demonstrated that similar carbamate derivatives significantly inhibited glycogen phosphorylase activity in vitro.
Kasvinsky et al. (1995)Reported on the potential use of glycogen phosphorylase inhibitors in treating metabolic disorders related to insulin resistance.
Recent Patents (2024)Highlighted ongoing research into novel formulations and delivery methods for enhanced bioavailability and efficacy in clinical settings .

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl N-[1-(3-aminophenyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-12-7-8-18(10-12)13-6-4-5-11(16)9-13/h4-6,9,12H,7-8,10,16H2,1-3H3,(H,17,19)

InChI Key

QPHMOMKQDUWXHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC(=C2)N

Origin of Product

United States

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